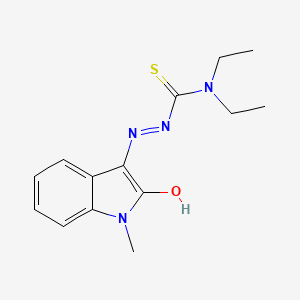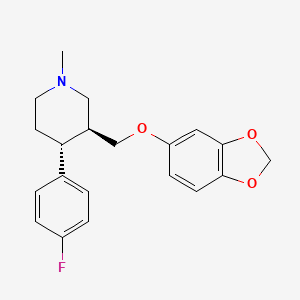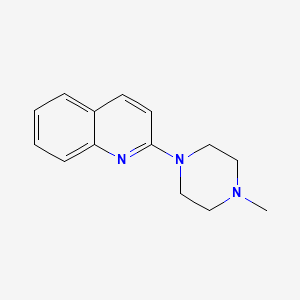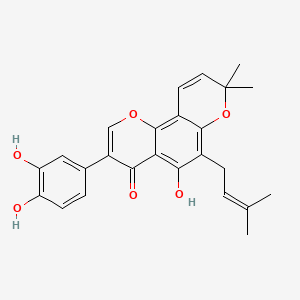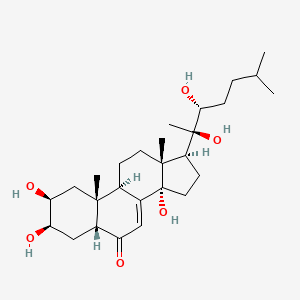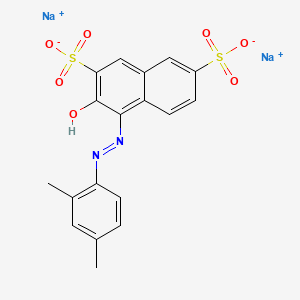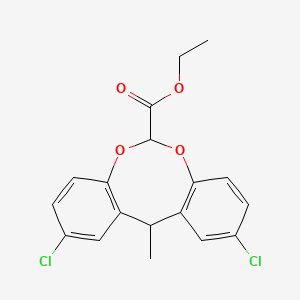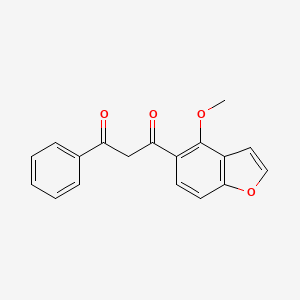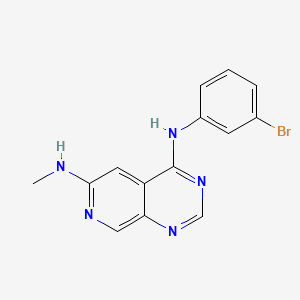
PD158780
Overview
Description
PD 158780 is a potent inhibitor of the epidermal growth factor receptor family, which includes epidermal growth factor receptor, ErbB2, ErbB3, and ErbB4. This compound is known for its ability to inhibit the autophosphorylation of these receptors, making it a valuable tool in cancer research and therapy .
Mechanism of Action
Target of Action
PD158780, also known as PD-158780 or N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine, is a potent inhibitor of the EGFR family . The primary targets of this compound are EGFR, ErbB2, ErbB3, and ErbB4 . These targets play a crucial role in cell proliferation, survival, and differentiation.
Biochemical Analysis
Biochemical Properties
PD158780 interacts with several key enzymes and proteins within cells. It is a potent inhibitor of the ErbB receptor family of tyrosine kinases, including EGFR, ErbB2, ErbB3, and ErbB4 . The IC50 values for these interactions are 8 μM, 49 nM, 52 nM, and 52 nM respectively . These interactions play a crucial role in the biochemical reactions within the cell, particularly those related to cell growth and proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits EGF receptor autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 value of 13 nM . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases, thereby disrupting the normal functioning of these enzymes . This leads to changes in cell signaling pathways and gene expression, which can impact cell growth and proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound shows good therapeutic effect against the A431 epidermoid carcinoma when administered either intraperitoneally or orally
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to produce measurable, significant effects against a mouse fibroblast transfected with human EGFR
Metabolic Pathways
Given its role as an inhibitor of the ErbB receptor family of tyrosine kinases, it is likely that it interacts with enzymes or cofactors involved in these pathways
Transport and Distribution
Given its molecular properties, it is likely that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 158780 involves several steps, starting with the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, followed by its attachment to the core structure.
Methylation: The final step involves the methylation of the amino group to yield the final product.
Industrial Production Methods
Industrial production of PD 158780 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
PD 158780 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
PD 158780 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of epidermal growth factor receptor family members.
Biology: Used to investigate the role of epidermal growth factor receptor signaling in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress epidermal growth factor receptor family members.
Industry: Used in the development of new drugs targeting epidermal growth factor receptor family members
Comparison with Similar Compounds
PD 158780 is unique in its high specificity and potency towards the epidermal growth factor receptor family. Similar compounds include:
Erlotinib: Another epidermal growth factor receptor inhibitor, but with different specificity and potency.
Gefitinib: Similar to erlotinib, but with variations in its inhibitory profile.
Lapatinib: Inhibits both epidermal growth factor receptor and ErbB2, but with different pharmacokinetic properties
PD 158780 stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-06-9 | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD158780 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
